methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate
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Overview
Description
methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a methoxybenzyl group, and a thiadiazinan moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methoxybenzyl group, and the construction of the thiadiazinan moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties
Mechanism of Action
The mechanism of action of methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate include:
- Methyl 2-aminothiophene-3-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Indole derivatives with similar structural features .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities that are being explored in various scientific studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 426.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects on cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance:
These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized below:
These findings indicate its potential use in treating bacterial infections.
Case Studies
A notable case study involved the synthesis and evaluation of various thiophene derivatives, including this compound. The study reported significant antitumor activity against human cancer cell lines and highlighted the need for further investigation into its mechanism of action and structure-activity relationship (SAR) .
Properties
IUPAC Name |
methyl 3-[[2-[6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-15-6-4-14(5-7-15)12-21-9-3-10-22(30(21,25)26)13-17(23)20-16-8-11-29-18(16)19(24)28-2/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFXGETUWDYPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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